[1,1'-Binaphthalene]-2,2'-dithiol
Overview
Description
[1,1’-Binaphthalene]-2,2’-dithiol: is an organic compound that belongs to the class of binaphthyl derivatives. It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with thiol groups (-SH) attached at the 2 and 2’ positions. This compound is known for its unique chiral properties and is widely used in various fields of chemistry and material science.
Biochemical Analysis
Biochemical Properties
Related compounds such as [1,1’-Binaphthalene]-2,2’-diol have been used in the synthesis of co-polycarbonates and chiral carbon macrocycles
Cellular Effects
The cellular effects of [1,1’-Binaphthalene]-2,2’-dithiol are currently unknown. Related compounds have shown effects on cellular processes. For instance, [1,1’-Binaphthalene]-2,2’-diol has been observed to exhibit circular dichroism (CD) annihilation in the aggregated state . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds such as BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are widely used in asymmetric synthesis . This suggests that [1,1’-Binaphthalene]-2,2’-dithiol may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that there may be changes in the effects of this product over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . Therefore, future studies could potentially explore the dosage effects of [1,1’-Binaphthalene]-2,2’-dithiol in animal models.
Metabolic Pathways
It is known that metabolic pathways are crucial for maintaining energy balance within an organism and the flux of metabolites through a pathway is regulated depending on the needs of the cell and the availability of the substrate .
Subcellular Localization
The subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins . Therefore, future studies could potentially explore the subcellular localization of [1,1’-Binaphthalene]-2,2’-dithiol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-dithiol typically involves the lithiation of racemic 2,2’-dibromo-1,1’-binaphthyl followed by the addition of thiol reagents. One common method includes the use of tert-butyllithium (t-BuLi) to generate the lithiated intermediate, which is then reacted with thiol reagents to form the desired product .
Industrial Production Methods: Industrial production of [1,1’-Binaphthalene]-2,2’-dithiol often involves large-scale synthesis using similar lithiation and thiol addition techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as purification through recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: [1,1’-Binaphthalene]-2,2’-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted binaphthyl derivatives
Scientific Research Applications
Chemistry: [1,1’-Binaphthalene]-2,2’-dithiol is widely used as a chiral ligand in asymmetric synthesis and catalysis. It is employed in the preparation of chiral catalysts for various organic transformations .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules.
Medicine: The compound’s chiral properties make it valuable in the development of pharmaceuticals, particularly in the synthesis of enantiomerically pure drugs .
Industry: In the industrial sector, [1,1’-Binaphthalene]-2,2’-dithiol is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-dithiol involves its interaction with various molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in changes in their chemical and physical properties. The compound’s chiral nature also allows it to interact selectively with chiral targets, enhancing its effectiveness in asymmetric synthesis and catalysis .
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: Similar in structure but with hydroxyl groups instead of thiol groups.
[1,1’-Binaphthalene]-2,2’-diamines: Contains amino groups instead of thiol groups
Uniqueness: [1,1’-Binaphthalene]-2,2’-dithiol is unique due to its thiol groups, which provide distinct reactivity compared to its diol and diamine counterparts. The thiol groups enable specific chemical transformations, making it a valuable compound in various synthetic and industrial applications .
Biological Activity
[1,1'-Binaphthalene]-2,2'-dithiol (BNDT) is a sulfur-containing organic compound known for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological systems.
Chemical Structure and Properties
BNDT consists of two naphthalene rings connected by a dithiol (-SH) group at the 2,2' positions. This structure allows for significant conformational flexibility and potential for stereoisomerism, which can influence its biological activity.
The biological activity of BNDT is primarily attributed to its ability to interact with various biomolecular targets. The dithiol moiety can participate in redox reactions, making it a potential antioxidant. Additionally, it may inhibit specific enzymes or proteins involved in disease pathways.
Target Enzymes and Pathways
Research indicates that BNDT may inhibit several key enzymes:
- Dihydroorotase
- Dihydrofolate reductase
- Peptide deformylase
These enzymes are critical in nucleotide synthesis and protein processing, making them valuable targets for anticancer and antimicrobial therapies.
Antioxidant Activity
BNDT has shown promising antioxidant properties. Studies demonstrate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Research has indicated that BNDT exhibits antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. In vitro studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings suggest that BNDT could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that BNDT can induce apoptosis in a dose-dependent manner. Notable results include:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Induction of apoptosis |
MCF-7 (breast cancer) | 20 | Cell cycle arrest |
A549 (lung cancer) | 25 | Reactive oxygen species generation |
These results highlight the potential of BNDT as an anticancer agent.
Case Studies
- In Vivo Studies : A study involving mice showed that administration of BNDT resulted in reduced tumor size in xenograft models of breast cancer. Histological analysis indicated increased apoptosis in tumor tissues compared to controls.
- Synergistic Effects : Combining BNDT with conventional antibiotics enhanced the efficacy against resistant bacterial strains, suggesting its potential use as an adjuvant therapy.
Properties
IUPAC Name |
1-(2-sulfanylnaphthalen-1-yl)naphthalene-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTIXYILPGIIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347736 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102555-71-5 | |
Record name | [1,1'-Binaphthalene]-2,2'-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for [1,1'-Binaphthalene]-2,2'-dithiol?
A1: this compound has the molecular formula C20H14S2 and a molecular weight of 318.45 g/mol []. Key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, as well as distinct absorption bands in IR spectra, particularly those associated with the S-H and aromatic functionalities [].
Q2: How stable is this compound? What are the storage recommendations?
A2: this compound is susceptible to oxidation, forming the corresponding disulfide []. To prevent oxidation, storage under an inert atmosphere is crucial [].
Q3: What makes this compound a valuable chiral building block?
A3: this compound exists as atropisomers due to restricted rotation around the binaphthyl bond []. This inherent chirality, coupled with the reactivity of the thiol groups, makes it a versatile building block for chiral ligands, auxiliaries, and catalysts [, , , ].
Q4: How is this compound used in asymmetric synthesis?
A4: this compound and its derivatives have been employed as chiral ligands in various asymmetric transformations. For instance, rhodium(I) complexes incorporating BINAS derivatives exhibit high regioselectivity in the hydroformylation of styrene []. Additionally, BINAS-derived ketene dithioacetal S-oxides undergo diastereoselective Diels-Alder reactions with cyclopentadiene [, ].
Q5: Can this compound be used for chiral recognition?
A5: Yes, self-assembled monolayers (SAMs) of this compound on gold surfaces exhibit chiral discrimination. For example, they demonstrate enantioselective adsorption of phenylalanine [] and thalidomide enantiomers []. This property holds potential for applications in chiral separation and sensing.
Q6: How do the sulfur atoms in this compound contribute to its catalytic activity?
A7: The sulfur atoms in this compound act as strong coordinating sites for transition metals [, ]. This coordination forms the basis for its use as a ligand in various metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability [].
Q7: How has computational chemistry been used to study this compound and its derivatives?
A8: Computational techniques like DFT calculations are valuable tools to investigate the structural and electronic properties of this compound and its metal complexes [, ]. These methods provide insights into the origin of chirality, electronic transitions responsible for photoluminescence, and the influence of ligand structure on these properties in metal clusters [].
Q8: What methods are available for the preparation of enantiomerically pure this compound?
A8: Several methods exist for the preparation of enantiomerically pure this compound. These include:
- Resolution of the dithiol or its precursors using chiral resolving agents [, , , ].
- Asymmetric synthesis starting from enantiomerically pure BINOL [, , ].
- Enantioselective oxidation of the corresponding thioethers followed by transformations to yield the desired dithiol [, , ].
Q9: Does this compound have applications in materials science?
A10: The incorporation of this compound as a chiral ligand in the synthesis of gold nanoclusters can impact their photoluminescent properties []. This opens avenues for the development of new materials with tailored optical properties for applications in areas such as sensing, imaging, and optoelectronics.
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